N-benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core diazacyclopenta[cd]azulene structure, followed by the introduction of benzyl and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, benzyl halides, and thioamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- N~2~-Benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-thioamide
Uniqueness
N~2~-BENZYL-1,4-BIS(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both benzyl and chlorophenyl groups, along with the diazacyclopenta[cd]azulene core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C30H25Cl2N3S |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-benzyl-2,6-bis(4-chlorophenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H25Cl2N3S/c31-23-13-9-21(10-14-23)26-19-35-28(29(36)33-18-20-6-2-1-3-7-20)27(22-11-15-24(32)16-12-22)25-8-4-5-17-34(26)30(25)35/h1-3,6-7,9-16,19H,4-5,8,17-18H2,(H,33,36) |
InChI Key |
RYKMVFNTVHRYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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